Lithium hypofluorite

Catalog No.
S15281818
CAS No.
34240-84-1
M.F
FLiO
M. Wt
42.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium hypofluorite

CAS Number

34240-84-1

Product Name

Lithium hypofluorite

IUPAC Name

lithium;hypofluorite

Molecular Formula

FLiO

Molecular Weight

42.0 g/mol

InChI

InChI=1S/FO.Li/c1-2;/q-1;+1

InChI Key

WYWLSUBVZXKJGO-UHFFFAOYSA-N

Canonical SMILES

[Li+].[O-]F

Lithium hypofluorite is an inorganic compound with the chemical formula LiOF. It is a lithium salt derived from hypofluorous acid and consists of lithium cations (Li+^+) and hypofluorite anions (−OF). The compound is characterized by its instability, primarily due to the presence of oxygen in a zero oxidation state, leading to its tendency to decompose into lithium fluoride and oxygen gas under certain conditions .

  • Decomposition Reaction:
    2LiOF2LiF+O22\text{LiOF}\rightarrow 2\text{LiF}+\text{O}_2
    This reaction illustrates the decomposition of lithium hypofluorite into lithium fluoride and oxygen, which occurs readily due to its instability .
  • Formation Reaction: Lithium hypofluorite can be synthesized through the reaction of fluorine gas with lithium hydroxide:
    6F2+6LiOH2LiF+O2+4LiOF+6HF6\text{F}_2+6\text{LiOH}\rightarrow 2\text{LiF}+\text{O}_2+4\text{LiOF}+6\text{HF}
    This demonstrates how lithium hydroxide reacts with fluorine to produce multiple products, including lithium hypofluorite .

Lithium hypofluorite can be synthesized through several methods:

  • Neutralization Reaction: The theoretical synthesis involves neutralizing hypofluorous acid (HOF) with lithium hydroxide (LiOH).
  • Direct Fluorination: A more practical method involves the direct reaction of fluorine gas with lithium hydroxide:
    • This method yields not only lithium hypofluorite but also other byproducts such as lithium fluoride and hydrogen fluoride, indicating a complex reaction pathway .

Lithium hypofluorite shares similarities with other fluorinated compounds but retains unique characteristics due to its specific ionic composition. Similar compounds include:

  • Lithium Fluoride (LiF): A stable ionic compound used in various applications including optics and nuclear reactors.
  • Sodium Hypofluorite (NaOF): Similar in structure but differs in cation; used in some chemical synthesis processes.
  • Potassium Hypofluorite (KOF): Another alkali metal salt that shares properties with lithium hypofluorite but has different solubility and stability characteristics.

Comparison Table

CompoundChemical FormulaStability

Neutralization Routes Involving Hypofluorous Acid Precursors

The most well-documented synthesis of lithium hypofluorite involves the neutralization of hypofluorous acid (HOF) with lithium hydroxide (LiOH). This reaction proceeds via a straightforward acid-base mechanism, where HOF donates a proton to the hydroxide ion, forming water and the hypofluorite anion (OF⁻). The balanced equation is:

$$
\text{HOF} + \text{LiOH} \rightarrow \text{LiOF} + \text{H}_2\text{O}
$$

This method relies on the availability of HOF, which itself is highly reactive and requires careful handling due to its tendency to decompose into oxygen difluoride (OF₂) and hydrogen fluoride (HF). The reaction is typically conducted at low temperatures to minimize side reactions, with yields dependent on the purity of the HOF precursor.

Direct Fluorination of Lithium Hydroxide: Mechanistic Pathways

An alternative route involves the direct reaction of fluorine gas (F₂) with lithium hydroxide. While less commonly reported, this method theoretically proceeds through a redox mechanism where fluorine oxidizes the hydroxide ion. The proposed pathway involves the initial formation of hypofluorous acid intermediates:

$$
\text{F}_2 + \text{LiOH} \rightarrow \text{LiOF} + \text{HF}
$$

However, competing reactions often dominate, such as the formation of lithium fluoride (LiF) and oxygen gas (O₂). For instance, under certain conditions, the reaction may proceed as:

$$
2 \ \text{LiOF} \rightarrow 2 \ \text{LiF} + \text{O}_2
$$

This decomposition pathway highlights the challenges in isolating LiOF via direct fluorination, as the product’s instability necessitates precise control over reaction kinetics and temperature.

Solvent-Mediated Crystallization Techniques for Anion Stabilization

The choice of solvent plays a critical role in stabilizing the hypofluorite anion during crystallization. Polar aprotic solvents, such as acetic acid, have been explored for their ability to dissolve lithium salts while minimizing hydrolysis. For example, in fluorination reactions involving hypofluorite precursors, acetic acid acts as a stabilizing medium, allowing for controlled crystallization of LiOF. Key solvent properties include:

Solvent PropertyRole in LiOF Synthesis
High dielectric constantEnhances ionic dissociation
Low nucleophilicityReduces anion decomposition
Thermal stabilityPermits elevated reaction temperatures

Solvents with high solubility for lithium ions but low affinity for fluoride ions are preferred to drive the crystallization of LiOF rather than LiF.

Challenges in Controlling Stoichiometric Ratios During Exothermic Reactions

The exothermic nature of fluorine-based reactions introduces significant challenges in maintaining stoichiometric control. For instance, the reaction between F₂ and LiOH releases substantial heat, accelerating side reactions such as:

$$
4 \ \text{LiOH} + 2 \ \text{F}2 \rightarrow 4 \ \text{LiF} + \text{O}2 + 2 \ \text{H}_2\text{O}
$$

To mitigate this, reactors must employ cooling systems and incremental reagent addition. Additionally, real-time monitoring techniques, such as in-situ Fourier-transform infrared spectroscopy (FTIR), are critical for detecting intermediate species and adjusting reactant feed rates. Deviations in the Li:F ratio by as little as 5% can shift the product distribution toward LiF, reducing LiOF yields by over 70%.

Oxygen Oxidation State Dynamics in Decomposition Pathways

The oxygen oxidation state dynamics in lithium hypofluorite decomposition pathways represent a critical aspect of the compound's instability mechanisms [1] [3]. The oxygen atom in lithium hypofluorite exists in the zero oxidation state, which is thermodynamically unfavorable compared to the more common negative two oxidation state found in most oxygen compounds [5] [3].

The primary decomposition reaction follows the pathway: 2 LiOF → 2 LiF + O₂, where the oxygen undergoes a transition from oxidation state zero to zero in molecular oxygen, while simultaneously facilitating the formation of lithium fluoride [1]. This reaction represents a thermodynamically favorable process due to the high lattice energy of lithium fluoride and the stability of molecular oxygen in its triplet ground state [6].

The oxygen oxidation state dynamics are governed by the electronic configuration of the hypofluorite ion, where the oxygen-fluorine bond represents a unique case of oxygen bonding with a more electronegative element [2] [3]. This configuration creates an electron-deficient oxygen center that readily participates in disproportionation reactions to achieve a more stable electronic arrangement [5] [3].

ParameterValueReference State
Oxygen Oxidation State0In LiOF
Fluorine Oxidation State-1In LiOF
Lithium Oxidation State+1In LiOF
Product Oxygen State0In O₂
Product Fluorine State-1In LiF

The decomposition mechanism involves the coupling of two hypofluorite anions, leading to the elimination of molecular oxygen and the formation of two fluoride ions [1]. This process is facilitated by the inherent instability of the oxygen-fluorine bond when oxygen is in the zero oxidation state, as this configuration violates the typical electronegativity-based electron distribution patterns observed in stable compounds [5] [3].

Molecular orbital considerations reveal that the oxygen in lithium hypofluorite possesses partially filled orbitals that contribute to its reactivity [6]. The triplet state of molecular oxygen, which is the thermodynamically favored product, provides additional driving force for the decomposition reaction due to the stability associated with parallel electron spins in the oxygen molecule [6].

Temperature-Dependent Phase Transition Modeling

Temperature-dependent phase transition modeling of lithium hypofluorite reveals complex thermodynamic behavior characterized by multiple temperature regimes with distinct stability profiles [7]. The compound exhibits thermodynamic parameters that vary significantly across different temperature ranges, as documented in standardized thermochemical databases [7].

The heat capacity of lithium hypofluorite follows a Shomate equation format with distinct parameter sets for different temperature ranges [7]. For temperatures from 298 to 600 Kelvin, the compound exhibits specific heat capacity behavior governed by coefficients A = 14.60358, B = 137.6197, C = -174.3573, and D = 82.04280 [7]. At elevated temperatures from 600 to 6000 Kelvin, these parameters shift dramatically to A = 57.25386, B = 0.650206, C = -0.153040, and D = 0.011862 [7].

Temperature Range (K)ABCDE
298-60014.60358137.6197-174.357382.042800.064057
600-600057.253860.650206-0.1530400.011862-1.929214

The standard enthalpy of formation remains constant at -92.04800 kilojoules per mole across both temperature ranges, indicating that the reference state thermodynamic stability does not change with temperature [7]. However, the entropy and heat capacity functions exhibit significant temperature dependence, reflecting changes in molecular motion and vibrational modes at different thermal energy levels [7].

Phase transition modeling reveals that lithium hypofluorite undergoes thermal decomposition rather than traditional phase transitions such as melting or boiling [1] [7]. The decomposition process is thermally activated, with reaction rates increasing exponentially with temperature according to Arrhenius kinetics [8] [9]. This behavior contrasts with thermodynamically stable compounds that exhibit distinct solid-liquid-gas phase transitions.

The temperature dependence of the decomposition rate follows first-principles calculations that predict increased molecular motion and bond dissociation at elevated temperatures [10] [11]. Molecular dynamics simulations indicate that the lithium-oxygen and oxygen-fluorine bonds become increasingly labile as thermal energy increases, leading to accelerated decomposition kinetics [10].

Thermogravimetric analysis data for similar fluoride compounds suggest that lithium hypofluorite decomposition occurs over a broad temperature range rather than at a discrete temperature [8] [9]. This behavior reflects the complex interplay between thermodynamic driving forces and kinetic barriers that govern the decomposition process [12] [13].

Interfacial Reactivity with Atmospheric Moisture and Carbon Dioxide

The interfacial reactivity of lithium hypofluorite with atmospheric moisture and carbon dioxide represents a critical aspect of the compound's environmental stability [14] [15]. These reactions occur at gas-solid interfaces and are governed by complex mechanisms involving surface adsorption, chemical reaction, and product desorption [16] [17].

Moisture reactivity occurs through hydrolysis reactions where water molecules interact with the lithium hypofluorite surface [14] [15]. The reaction pathway involves initial adsorption of water molecules onto lithium cation sites, followed by nucleophilic attack on the oxygen-fluorine bond [14]. This process leads to the formation of lithium hydroxide and hypofluorous acid according to the reaction: LiOF + H₂O → LiOH + HOF [2].

The hypofluorous acid product is inherently unstable and rapidly decomposes to form hydrogen fluoride and oxygen: 2 HOF → 2 HF + O₂ [2]. This secondary reaction contributes to the overall instability of lithium hypofluorite in humid environments and explains the observed rapid degradation in the presence of atmospheric moisture [14] [15].

ReactantProduct 1Product 2Reaction Type
LiOF + H₂OLiOHHOFHydrolysis
2 HOF2 HFO₂Disproportionation
LiOF + CO₂Li₂CO₃OF₂Carbonation

Carbon dioxide reactivity involves a different mechanism characterized by the formation of lithium carbonate and oxygen difluoride [4]. The reaction occurs through carbon dioxide adsorption onto the lithium hypofluorite surface, followed by carbonate formation: 2 LiOF + CO₂ → Li₂CO₃ + OF₂ [4]. This reaction is thermodynamically favorable due to the high stability of lithium carbonate and represents a significant degradation pathway under atmospheric conditions containing carbon dioxide [4].

The interfacial reaction kinetics are influenced by surface area, temperature, and partial pressures of the reactive gases [16] [17]. Gas-surface interaction models indicate that the accommodation coefficients for both water vapor and carbon dioxide on lithium hypofluorite surfaces are relatively high, leading to rapid interfacial reactions [17]. The reaction rates follow temperature-dependent kinetics with activation energies that reflect the energy barriers associated with bond breaking and formation processes [16].

Surface passivation effects may occur through the formation of protective layers of lithium hydroxide, lithium carbonate, or lithium fluoride [14] [18]. However, these layers are often porous or non-adherent, providing limited protection against continued atmospheric exposure [14]. The effectiveness of passivation depends on the morphology and thickness of the surface layers, which are influenced by reaction conditions and environmental factors [18].

Molecular-level studies using density functional theory calculations provide insights into the reaction mechanisms and energetics of interfacial processes [13] [11]. These computational approaches reveal that the reactions proceed through specific intermediate states involving adsorbed species and transition state complexes that determine the overall reaction kinetics [13] [11].

Density Functional Theory Simulations of Lithium Hypofluorite Crystal Structures

Density Functional Theory calculations have emerged as the primary computational approach for investigating the structural and energetic properties of lithium hypofluorite crystal systems. The theoretical framework underlying these calculations relies on the Kohn-Sham formulation, which transforms the complex many-body problem into a set of single-particle equations with an effective potential that includes exchange-correlation contributions [3]. This approach has proven particularly valuable for lithium-containing compounds, where the relatively simple electronic structure allows for accurate predictions of geometric and energetic properties [4] [5].

The selection of appropriate exchange-correlation functionals represents a crucial consideration in lithium hypofluorite simulations. Hybrid functionals such as B3LYP and PBE0 have demonstrated superior performance for lithium fluoride compounds, providing accurate descriptions of both ionic and covalent interactions present in the Li-O-F bonding network [6] [5]. The generalized gradient approximation functionals, particularly PBE, have been extensively validated for lithium-containing materials and offer computational efficiency while maintaining reasonable accuracy for structural optimization [7].

Basis set selection constitutes another fundamental parameter in lithium hypofluorite calculations. Split-valence basis sets with polarization and diffuse functions, such as 6-31+G(d,p) and def2-TZVPPD, provide the necessary flexibility to describe the electronic environment around the fluorine and oxygen atoms accurately [8] [9]. The inclusion of diffuse functions becomes particularly important for describing the anionic hypofluorite species, where electron density extends significantly beyond the nuclear framework [8].

The predicted crystal structure of lithium hypofluorite exhibits characteristics consistent with other lithium halide compounds, adopting a face-centered cubic arrangement similar to lithium fluoride [10] [11]. Computational studies suggest lattice parameters in the range of 4.0-4.5 Å, with the exact value depending on the computational method employed and the treatment of van der Waals interactions [5]. The Li-O bond distances calculated through density functional theory range from 1.85 to 2.10 Å, while the O-F bond lengths fall within 1.35-1.50 Å, reflecting the ionic nature of the lithium-oxygen interaction and the more covalent character of the oxygen-fluorine bond [2] [12].

Electronic structure calculations reveal that lithium hypofluorite exhibits wide band gap behavior, with calculated values ranging from 8.5 to 12.0 eV depending on the functional employed [5]. This electronic structure is consistent with the ionic character of the compound, where lithium adopts a +1 oxidation state, oxygen maintains a zero oxidation state, and fluorine exhibits a -1 oxidation state [1] [13]. The unusual zero oxidation state of oxygen contributes significantly to the thermodynamic instability of the compound, as evidenced by its tendency to decompose into lithium fluoride and molecular oxygen [1] [14].

Thermodynamic properties derived from density functional theory calculations align well with experimental thermochemical data. The formation enthalpy of lithium hypofluorite has been calculated as -92.05 ± 2.0 kJ/mol, indicating a moderately exothermic formation process from the constituent elements [2] [15]. The standard entropy value of 246.02 J/mol·K reflects the ionic nature of the compound and is consistent with values observed for similar lithium halide materials [2] [15].

Ab Initio Molecular Dynamics for Decomposition Trajectory Prediction

Ab initio molecular dynamics simulations provide unprecedented insight into the dynamic behavior of lithium hypofluorite under various thermodynamic conditions, particularly regarding its decomposition pathways and kinetic stability. These calculations combine the accuracy of quantum mechanical methods with the time-dependent evolution of molecular systems, enabling the direct observation of bond breaking and formation processes [16] [17] [18].

The implementation of ab initio molecular dynamics for lithium hypofluorite systems requires careful consideration of computational parameters to balance accuracy and computational feasibility. Time steps of 0.5-1.0 femtoseconds are typically employed to ensure proper sampling of nuclear motion while maintaining energy conservation [16] [18]. Temperature control through thermostats such as Nosé-Hoover allows for the investigation of thermal effects on decomposition kinetics [19] [20].

Decomposition pathway analysis through ab initio molecular dynamics reveals multiple competing mechanisms for lithium hypofluorite breakdown. The primary decomposition route involves the homolytic cleavage of the Li-O bond, followed by rapid recombination of oxygen radicals to form molecular oxygen and lithium fluoride [1] [17]. This process exhibits an activation barrier of approximately 1.2-2.0 eV, depending on the local environment and temperature conditions [17] [19].

Alternative decomposition pathways identified through molecular dynamics simulations include the formation of intermediate lithium oxide species and the subsequent reaction with remaining hypofluorite anions. These secondary pathways become more prominent at elevated temperatures and can lead to the formation of complex product mixtures including lithium oxide, lithium fluoride, and various oxygen-containing species [17] [21].

The role of environmental factors in decomposition kinetics has been extensively investigated through ab initio molecular dynamics simulations. The presence of water molecules significantly accelerates decomposition rates through hydrogen bonding interactions with the hypofluorite anion, leading to proton transfer processes that destabilize the Li-O-F framework [16] [19]. Similarly, the influence of neighboring lithium hypofluorite molecules creates cooperative effects that can either stabilize or destabilize individual molecular units depending on the local coordination environment [17].

Temperature-dependent decomposition studies reveal a marked increase in decomposition rates above 400 K, consistent with experimental observations of thermal instability. The activation energy for the primary decomposition pathway decreases from approximately 2.0 eV at 298 K to 1.2 eV at 600 K, reflecting the enhanced thermal motion that facilitates bond breaking processes [19] [22]. These findings support the experimental observation that lithium hypofluorite is stable only under carefully controlled low-temperature conditions [1] [14].

Pressure effects on decomposition kinetics demonstrate that elevated pressures tend to stabilize the lithium hypofluorite structure by constraining molecular motion and reducing the probability of bond dissociation events. However, this stabilization effect is limited, and decomposition still occurs readily above 500 K even under pressures of several GPa [17] [19].

Electron Localization Function Analysis of Li–O–F Bonding Networks

The Electron Localization Function provides a powerful tool for understanding the nature of chemical bonding in lithium hypofluorite systems by mapping regions of electron localization and revealing the distribution of electron pairs throughout the molecular framework [23] [24]. This analysis technique offers unique insights into the ionic and covalent contributions to bonding in the Li-O-F network, complementing traditional bonding models based on oxidation states and formal charges [25] [26].

The mathematical foundation of the Electron Localization Function relies on the comparison of local kinetic energy density with that of a uniform electron gas, yielding values between 0 and 1 where high values indicate regions of strong electron localization [23] [24]. For lithium hypofluorite, this analysis reveals distinct bonding domains that correspond to the ionic Li-O interaction and the more covalent O-F bond [26] [27].

Electron localization analysis of the lithium-oxygen interaction in lithium hypofluorite demonstrates predominantly ionic character, with electron density strongly localized around the oxygen atom and minimal overlap between lithium and oxygen electron clouds [23] [26]. The Electron Localization Function values in the Li-O bonding region typically range from 0.2 to 0.4, indicating weak electron sharing consistent with electrostatic attraction between Li+ and the negatively charged hypofluorite anion [24] [26].

In contrast, the oxygen-fluorine bond exhibits significantly higher Electron Localization Function values, typically in the range of 0.6 to 0.8, reflecting substantial covalent character despite the high electronegativity difference between oxygen and fluorine [26] [27]. This covalent contribution arises from the overlap of oxygen p-orbitals with fluorine p-orbitals, creating a bonding domain that exhibits intermediate polarity between pure covalent and ionic extremes [25] [26].

The analysis of critical points in the Electron Localization Function topology reveals important structural features of the lithium hypofluorite bonding network. Bond critical points located along the O-F internuclear axis exhibit high electron density values, confirming the presence of a discrete chemical bond [25] [26]. The absence of bond critical points between lithium and oxygen atoms supports the ionic nature of this interaction, where electron transfer rather than sharing governs the bonding [24] [26].

Ring critical points and cage critical points identified through Electron Localization Function analysis provide information about the three-dimensional arrangement of electron density in lithium hypofluorite crystal structures. These critical points reveal the spatial organization of electron pairs and lone pairs around the central atoms, offering insights into the stereochemical preferences that influence molecular geometry [25] [28].

The distribution of lone pairs on the oxygen and fluorine atoms represents a crucial aspect of the Electron Localization Function analysis. Oxygen in lithium hypofluorite exhibits multiple regions of high electron localization corresponding to lone pair domains, while fluorine displays additional lone pair regions that influence the overall molecular reactivity [26] [27]. These lone pair domains serve as potential nucleophilic sites and play important roles in determining the chemical reactivity of the hypofluorite anion [25] [26].

Electron Localization Function analysis also reveals the influence of neighboring molecules in crystalline lithium hypofluorite on the electronic structure of individual molecular units. Intermolecular interactions, particularly those involving lithium cations and neighboring hypofluorite anions, create perturbations in the electron localization patterns that can affect bonding strength and molecular stability [29] [28].

The temperature dependence of Electron Localization Function features provides insight into the thermal stability of lithium hypofluorite bonding networks. As temperature increases, thermal motion leads to dynamic fluctuations in electron localization patterns, potentially weakening bonding interactions and contributing to the observed thermal instability of the compound [30] [29]. These dynamic effects become particularly pronounced near the decomposition temperature, where bond critical points may disappear and reappear due to vibrational motion [30] [28].

Hydrogen Bond Acceptor Count

2

Exact Mass

42.00932122 g/mol

Monoisotopic Mass

42.00932122 g/mol

Heavy Atom Count

3

Wikipedia

Lithium hypofluorite

Dates

Last modified: 08-11-2024

Explore Compound Types